4-Phenylbenzylmagnesium chloride

Description

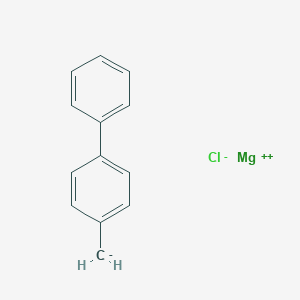

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1-methanidyl-4-phenylbenzene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11.ClH.Mg/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEYKWBNXWCAQK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)C2=CC=CC=C2.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reagent Formation of 4 Phenylbenzylmagnesium Chloride

Classical and Advanced Preparative Routes for 4-Phenylbenzylmagnesium Chloride

The primary methods for synthesizing this compound involve the direct reaction of magnesium metal with a corresponding halide or the use of highly activated magnesium for improved reactivity.

The most traditional and widely used method for preparing this compound is through the direct oxidative insertion of magnesium metal into the carbon-halogen bond of a 4-phenylbenzyl halide. leah4sci.com This reaction is a cornerstone of organometallic chemistry, first discovered by Victor Grignard. libretexts.org The general scheme involves reacting magnesium turnings with 4-phenylbenzyl chloride (or the more reactive bromide or iodide) in an appropriate ether solvent. openstax.org

The mechanism is understood to involve radical intermediates at the surface of the magnesium metal. leah4sci.comalfredstate.edu The magnesium atom donates an electron to the organic halide, leading to the formation of a radical anion which then fragments to form an organic radical and a halide ion. A second electron transfer from magnesium or reaction with a magnesious species on the surface ultimately yields the organomagnesium compound. alfredstate.edu The reactivity of the halide precursor follows the order I > Br > Cl, with chlorides being the least reactive. openstax.org

A common challenge in Grignard reagent synthesis is the passivity of the magnesium metal, which is often coated with a layer of magnesium oxide. This layer can create an induction period or prevent the reaction from initiating altogether. wikipedia.org To overcome this, several activation methods are employed, such as the addition of a small crystal of iodine, 1,2-dibromoethane, or mechanical agitation to break the oxide layer.

A more advanced and highly effective strategy involves the use of "Rieke Magnesium". wikipedia.org Rieke metals are highly reactive forms of metals prepared by the reduction of a metal salt with a potent reducing agent, such as potassium or lithium metal. wikipedia.org For instance, Rieke Magnesium is generated by the reduction of anhydrous magnesium chloride (MgCl₂) with potassium. wikipedia.org

Reaction for Rieke Magnesium Preparation

(where Mg denotes highly reactive Rieke Magnesium)*

This process yields a black, pyrophoric powder of magnesium with a very high surface area that is free of oxide, making it exceptionally reactive. wikipedia.orgsigmaaldrich.com The use of Rieke Magnesium allows for the formation of Grignard reagents from less reactive halides, such as aryl fluorides, and often enables the reaction to proceed at much lower temperatures than with standard magnesium turnings. wikipedia.org

The choice of solvent is critical in the synthesis of Grignard reagents, as it must be aprotic and capable of stabilizing the organomagnesium species. leah4sci.comlibretexts.org Ethers are the solvents of choice because the lone pair of electrons on the oxygen atom can coordinate with the electron-deficient magnesium center, forming a soluble and stable complex. leah4sci.comwikipedia.org This solvation is essential for the reagent's formation and reactivity.

The two most commonly used solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). openstax.org

Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions. Its high volatility can be a disadvantage, but it is generally effective for reactive halides like bromides and iodides.

Tetrahydrofuran (THF): Often a superior solvent, especially for less reactive halides like 4-phenylbenzyl chloride. sciencemadness.org Its higher boiling point allows for higher reaction temperatures, and its structure provides better solvation for the magnesium center, which can facilitate the reaction of more challenging substrates like aryl and vinyl halides. leah4sci.comchemicalbook.com

The table below summarizes the properties of these common solvents.

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Key Features |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | Traditional, volatile, suitable for reactive halides. |

| Tetrahydrofuran | C₄H₈O | 66 | 0.889 | Higher boiling point, better solvating ability, preferred for less reactive halides like chlorides. sciencemadness.orgchemicalbook.com |

Transmetalation Approaches for Generating 4-Phenylbenzyl Organometallic Species

Transmetalation offers an alternative route to Grignard reagents, particularly when the direct oxidative insertion method is problematic. This approach involves the exchange of a metal from a pre-formed organometallic compound to magnesium.

One common transmetalation method is a halogen-magnesium exchange . In this process, a pre-existing, more stable Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is reacted with the organic halide (4-phenylbenzyl halide). This equilibrium-driven reaction can generate the desired this compound while tolerating a wider range of functional groups that might otherwise interfere with a classical Grignard formation. wikipedia.org

Another transmetalation strategy involves the initial formation of an organolithium or organozinc compound, followed by reaction with a magnesium halide salt (e.g., MgCl₂ or MgBr₂). For example, reacting 4-phenylbenzyl lithium with magnesium bromide would yield 4-phenylbenzylmagnesium bromide. This method is especially useful when the corresponding organolithium is easier to prepare than the Grignard reagent directly. wikipedia.org

Influence of Reaction Conditions on Reagent Purity and Yield

The success of a Grignard synthesis is highly dependent on careful control of reaction conditions to maximize yield and purity.

Key factors include:

Temperature Control: The formation of Grignard reagents is an exothermic process. The temperature must be carefully managed to prevent side reactions. The most significant side reaction is Wurtz-type homocoupling, where the Grignard reagent reacts with unreacted 4-phenylbenzyl halide to form a dimer (1,2-bis(4-phenylphenyl)ethane). This side reaction is favored at higher temperatures and high concentrations of the halide. libretexts.org A slow, controlled addition of the halide to the magnesium suspension is often employed to maintain a low instantaneous concentration and minimize this impurity. wipo.intgoogle.com

Initiation: As mentioned, an induction period is common. The use of chemical activators (like iodine) or mechanical means can be crucial for starting the reaction in a timely manner. google.com

The following table details the impact of various reaction parameters on the synthesis.

| Parameter | Condition | Effect on Yield | Effect on Purity | Rationale |

| Solvent | Anhydrous Ether/THF | Crucial for High Yield | High | Prevents quenching of the Grignard reagent by acidic protons. libretexts.org |

| Wet Ether/THF | Very Low to None | Poor | Grignard reagent is destroyed by water. | |

| Temperature | Low to Moderate (e.g., 20-50°C) | High | High | Minimizes side reactions. chemicalbook.comgoogle.com |

| High/Uncontrolled | Lower | Low | Promotes Wurtz-type homocoupling, leading to dimer impurities. libretexts.orgwipo.int | |

| Reagent Addition | Slow, controlled dripping | High | High | Maintains a low concentration of the halide, suppressing the Wurtz side reaction. google.com |

| Rapid/Bulk addition | Lower | Low | Localized high concentrations and temperature spikes increase impurity formation. | |

| Magnesium | Activated (e.g., Rieke Mg) | Higher | High | Overcomes the oxide layer, allowing for smoother reaction and often lower temperatures. wikipedia.org |

| Unactivated turnings | Potentially Lower | Variable | An induction period can lead to uncontrolled reaction onset and side products. |

Mechanistic Investigations of Reactions Involving 4 Phenylbenzylmagnesium Chloride

Fundamental Reaction Mechanisms of Grignard Reagents

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmnstate.edu The fundamental reactivity of these organomagnesium compounds stems from the highly polar nature of the carbon-magnesium bond. Due to the low electronegativity of magnesium, the carbon atom attached to it becomes electron-rich and behaves like a carbanion. researchgate.net

The most characteristic reaction of Grignard reagents is their nucleophilic addition to the electrophilic carbon atom of a carbonyl group, such as in aldehydes and ketones. mnstate.eduorganic-chemistry.org The reaction typically proceeds through a six-membered ring transition state. wikipedia.org In this mechanism, the organic group of the Grignard reagent attacks the carbonyl carbon, leading to the formation of a new carbon-carbon bond. Simultaneously, the magnesium atom coordinates with the carbonyl oxygen. This addition results in the formation of a magnesium alkoxide salt. Subsequent hydrolysis or treatment with a dilute acid protonates the alkoxide to yield the final alcohol product. nih.gov The type of alcohol formed depends on the starting carbonyl compound: formaldehyde (B43269) yields primary alcohols, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols. organic-chemistry.org

Analysis of the Schlenk Equilibrium in Solutions of 4-Phenylbenzylmagnesium Chloride

In solution, Grignard reagents such as this compound exist not as a single species but as a complex mixture of interconverting chemical entities. This dynamic equilibrium is known as the Schlenk equilibrium. nih.govwikipedia.org It describes the disproportionation of two molecules of the alkyl- or arylmagnesium halide (RMgX) into one molecule of the corresponding dialkyl- or diarylmagnesium compound (R₂Mg) and one molecule of magnesium halide (MgX₂). nih.govwikipedia.org

2 R-Mg-X ⇌ R₂Mg + MgX₂ wikipedia.org

The position of this equilibrium is sensitive to several factors, including the nature of the organic group (R), the halide (X), the solvent, and the temperature. wikipedia.orgsci-hub.ru

The complexity of Grignard solutions extends beyond the basic Schlenk equilibrium. The constituent species, RMgX, R₂Mg, and MgX₂, can further associate to form various monomeric, dimeric, and higher oligomeric structures. wikipedia.orgfiveable.me The extent of this aggregation is influenced by the concentration of the Grignard reagent and the coordinating ability of the solvent. wikipedia.org For instance, alkylmagnesium chlorides in ether are often present as dimers. wikipedia.org The monomeric forms are generally considered more reactive in nucleophilic additions. fiveable.me The addition of certain coordinating agents, like dioxane, can shift the equilibrium by precipitating the magnesium halide as a complex (e.g., MgCl₂(dioxane)₂), thereby leading to a solution enriched in the diorganomagnesium species (R₂Mg). wikipedia.orgnih.gov

The precise nature and relative concentrations of the species present in solutions of this compound can be investigated using a combination of spectroscopic techniques and computational modeling. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for studying these dynamic systems. caltech.edu For example, studies on pentafluorophenylmagnesium bromide have successfully distinguished between the arylmagnesium halide and the diarylmagnesium species in solution. caltech.edu While rapid inversion and exchange processes can sometimes average the signals on the NMR timescale, low-temperature studies can help to resolve the individual components. caltech.edu In addition to NMR, computational methods like Density Functional Theory (DFT) are used to calculate the energies of the different species and transition states, providing insight into the equilibrium position and the relative stabilities of monomers, dimers, and other aggregates in various solvents. researchgate.netresearchgate.netchemrxiv.org These computational studies help to corroborate experimental findings and build a more complete picture of the solution-phase structure of Grignard reagents. sci-hub.ru

Mechanistic Pathways of Nucleophilic Addition Versus Single-Electron Transfer (SET)

The reaction of Grignard reagents with carbonyl compounds can proceed through two primary mechanistic pathways: the polar (or nucleophilic addition) mechanism and the single-electron transfer (SET) mechanism. organic-chemistry.orgwikipedia.org

The polar mechanism , as described in section 3.1, involves a concerted, two-electron process where the nucleophilic carbon of the Grignard reagent directly attacks the electrophilic carbonyl carbon. nih.govnih.gov This is the generally accepted pathway for the majority of Grignard reactions with aldehydes and alkyl ketones. nih.gov

However, under certain conditions, particularly with sterically hindered substrates or those with low reduction potentials (like some aromatic ketones), a single-electron transfer (SET) pathway can compete or even dominate. organic-chemistry.orgresearchgate.netlookchem.com In the SET mechanism, an electron is first transferred from the Grignard reagent to the carbonyl compound, forming a radical anion-radical cation pair. lookchem.com This intermediate can then collapse to form the same alkoxide product as the polar pathway, or it can undergo other reactions, such as radical coupling, leading to side products like pinacols. lookchem.com The reaction of benzylmagnesium chloride with phenyl ketones has been shown in some studies to proceed via the concerted, two-electron pathway without evidence of radical intermediates. nih.gov Conversely, reactions involving more sterically demanding Grignard reagents, like t-butylmagnesium chloride, with aromatic ketones show evidence of being dominated by the SET pathway. nih.gov Computational studies suggest that the operative mechanism is substrate-dependent, with the reduction potential of the carbonyl compound being a key factor. wikipedia.orgacs.org

| Feature | Nucleophilic Addition | Single-Electron Transfer (SET) |

| Electron Movement | Two-electron, concerted process nih.govnih.gov | Stepwise, one-electron transfer organic-chemistry.orglookchem.com |

| Intermediate | Six-membered ring transition state wikipedia.org | Radical anion-radical cation pair lookchem.com |

| Common Substrates | Aldehydes, most ketones nih.gov | Sterically hindered ketones, aromatic ketones with low reduction potentials organic-chemistry.orgresearchgate.net |

| Side Products | Generally clean addition | Can lead to radical coupling products (e.g., pinacols) lookchem.com |

Stereochemical Control and Diastereoselectivity in Reactions with this compound

When a Grignard reagent like this compound adds to a prochiral ketone or an aldehyde with a nearby stereocenter, a new chiral center is created, and the stereochemical outcome of the reaction becomes critical. The diastereoselectivity of such additions can often be predicted and controlled.

For acyclic systems containing a chiral center alpha to the carbonyl group, models like Cram's Rule and the Felkin-Anh model are used to predict the major diastereomer formed. wikipedia.org These models consider the steric hindrance around the carbonyl group, predicting that the nucleophile will attack from the least hindered face. stackexchange.com

In substrates containing a nearby Lewis basic group, such as a hydroxyl or alkoxy group, chelation control can be a dominant factor in determining stereoselectivity. nih.govacs.org The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the other heteroatom, forming a rigid, cyclic intermediate. nih.govrsc.org This chelation locks the conformation of the substrate, forcing the Grignard reagent to attack from a specific face, often leading to high levels of diastereoselectivity. acs.orgnih.gov The halide atom of the Grignard reagent (e.g., chloride in this compound) can influence the electronic properties of this chelating magnesium center and thus tune the diastereoselectivity. nih.gov

Furthermore, asymmetric addition can be achieved by using chiral auxiliaries or ligands. Chiral ligands, such as certain diamines or biaryl compounds, can coordinate to the magnesium atom of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl, resulting in the preferential formation of one enantiomer. ic.ac.uknih.gov

Kinetic and Thermodynamic Parameters of Grignard Reactions Utilizing this compound

Understanding the kinetic and thermodynamic parameters of Grignard reactions is crucial for process control, optimization, and safety. mt.commt.com The formation of Grignard reagents, including this compound, from magnesium metal and the corresponding halide is a strongly exothermic reaction. hzdr.deresearchgate.net

The rate of reaction for a Grignard reagent like this compound is influenced by several factors:

Solvent: The choice of solvent (e.g., THF, diethyl ether) affects the solubility and the position of the Schlenk equilibrium, thereby influencing the concentration of the reactive species. researchgate.netrsc.org For instance, benzyl (B1604629) Grignard reactions in THF can show different product-to-byproduct ratios compared to reactions in diethyl ether. rsc.org

Temperature: Temperature affects the rate constants of the individual reaction steps.

Substrate Structure: The electronic and steric properties of the electrophilic substrate significantly impact the reaction rate. researchgate.net

These parameters are essential for the safe scale-up of Grignard reactions, allowing for the control of heat release and prevention of thermal runaway by managing factors like dosing rates. mt.comresearchgate.net

Reactivity and Transformation Scope of 4 Phenylbenzylmagnesium Chloride

Carbon-Carbon Bond Forming Reactions

The highly polarized carbon-magnesium bond in 4-phenylbenzylmagnesium chloride renders the benzylic carbon atom strongly nucleophilic, making it a potent reagent for the formation of new carbon-carbon bonds.

Nucleophilic Addition to Carbonyl Compounds (Aldehydes and Ketones)

As a classic Grignard reagent, this compound readily participates in nucleophilic addition reactions with a variety of carbonyl compounds. The fundamental reaction involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields the corresponding alcohol.

With aldehydes, the reaction produces secondary alcohols. For instance, the reaction of this compound with an aldehyde (R-CHO) would yield a 1-(4-biphenylyl)-2-alkan-2-ol. Similarly, ketones (R-CO-R') react with this compound to afford tertiary alcohols, specifically 1-(4-biphenylyl)-2-alkyl-2-alkanols. The general transformation is outlined below:

General Reaction with Aldehydes and Ketones

Reactant 1: this compound

Reactant 2: Aldehyde (RCHO) or Ketone (RCOR')

Product: Secondary or Tertiary Alcohol

| Reactant 1 | Reactant 2 | Product (after acidic workup) |

| This compound | Aldehyde (e.g., Benzaldehyde) | 1-(4-Biphenylyl)-2-phenylethanol |

| This compound | Ketone (e.g., Acetone) | 1-(4-Biphenylyl)-2-methyl-2-propanol |

Note: Specific yields and reaction conditions for these transformations with this compound are not detailed in the currently available literature, but the reactions are expected to proceed according to general Grignard chemistry.

Reactions with Carboxylic Acid Derivatives (Esters, Acid Chlorides, Anhydrides)

The reactivity of this compound extends to carboxylic acid derivatives, providing pathways to ketones and tertiary alcohols.

With esters , the reaction typically proceeds with the addition of two equivalents of the Grignard reagent. The first equivalent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses to eliminate an alkoxide leaving group, generating a ketone. This intermediate ketone is more reactive towards the Grignard reagent than the starting ester, leading to a rapid second nucleophilic addition to yield a tertiary alcohol after workup. It is often difficult to isolate the ketone intermediate in these reactions.

Acid chlorides are more reactive than esters and also react with Grignard reagents. The reaction of this compound with an acyl chloride (R-COCl) initially forms a ketone. pearson.comlibretexts.orgvaia.com If only one equivalent of the Grignard reagent is used under carefully controlled conditions, the ketone can sometimes be isolated. However, with an excess of the Grignard reagent, the reaction proceeds to form a tertiary alcohol. libretexts.orgyoutube.com The use of less reactive organometallic reagents, such as Gilman reagents (diorganocuprates), is a common strategy to favor the formation of the ketone. libretexts.org

Acid anhydrides react similarly to acid chlorides, where one of the acyl groups is attacked by the Grignard reagent to form a ketone and a carboxylate salt. crunchchemistry.co.uklibretexts.orgchemguide.co.uklibretexts.org Like with esters and acid chlorides, the intermediate ketone can further react with another equivalent of the Grignard reagent to yield a tertiary alcohol. libretexts.org

General Reactivity with Carboxylic Acid Derivatives

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product (with excess Grignard) |

| This compound | Ester (e.g., Ethyl acetate) | 1-(4-Biphenylyl)-2-propanone | 2-(4-Biphenylylmethyl)-2-propanol |

| This compound | Acid Chloride (e.g., Acetyl chloride) | 1-(4-Biphenylyl)-2-propanone | 2-(4-Biphenylylmethyl)-2-propanol |

| This compound | Acid Anhydride (e.g., Acetic anhydride) | 1-(4-Biphenylyl)-2-propanone | 2-(4-Biphenylylmethyl)-2-propanol |

Ring Opening of Epoxides

This compound can act as a nucleophile to open the strained three-membered ring of epoxides. This reaction is a valuable method for the formation of β-hydroxyalkanes. The reaction proceeds via an SN2 mechanism, where the nucleophilic carbon of the Grignard reagent attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a magnesium alkoxide. Subsequent acidic workup provides the corresponding alcohol.

In the case of unsymmetrical epoxides, the regioselectivity of the attack is generally governed by steric hindrance, with the nucleophile preferentially attacking the less substituted carbon atom. For example, the reaction of this compound with ethylene (B1197577) oxide would yield 2-(4-biphenylyl)ethanol. With propylene (B89431) oxide, the major product would be 1-(4-biphenylyl)-2-propanol, resulting from the attack at the less hindered primary carbon of the epoxide.

Carboxylation with Carbon Dioxide

The reaction of Grignard reagents with carbon dioxide is a fundamental method for the synthesis of carboxylic acids. This compound can be carboxylated by treatment with solid carbon dioxide (dry ice) or by bubbling gaseous CO2 through its solution. The nucleophilic Grignard reagent adds to one of the C=O bonds of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification of this salt yields the corresponding carboxylic acid, in this case, 2-(4-biphenylyl)acetic acid.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Negishi)

This compound is a suitable nucleophilic partner in transition metal-catalyzed cross-coupling reactions, which are powerful tools for the construction of carbon-carbon bonds.

The Kumada coupling reaction involves the coupling of a Grignard reagent with an organic halide, typically catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgdtu.dkarkat-usa.orgresearchgate.net This reaction can be used to couple this compound with various aryl or vinyl halides to form more complex biaryl or aryl-alkene structures. For example, coupling with an aryl bromide would yield a diarylmethane derivative. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. nih.gov

The Negishi coupling utilizes an organozinc reagent, which can be readily prepared from the corresponding Grignard reagent by transmetalation with a zinc halide (e.g., ZnCl2). wikipedia.orgchem-station.comorgsyn.orgnih.gov The resulting 4-phenylbenzylzinc chloride can then be coupled with an organic halide in the presence of a palladium or nickel catalyst. organic-chemistry.orgnih.govwikipedia.orgorgsyn.orgnih.gov Negishi couplings often exhibit a higher functional group tolerance compared to Kumada couplings. wikipedia.orgchem-station.com

Carbon-Heteroatom Bond Forming Reactions

While less common than their carbon-carbon bond-forming counterparts, Grignard reagents can also be utilized to form bonds between carbon and various heteroatoms. For instance, the reaction of this compound with silyl (B83357) halides, such as trimethylsilyl (B98337) chloride, would be expected to yield the corresponding (4-biphenylylmethyl)trimethylsilane. This reaction proceeds through the nucleophilic attack of the Grignard carbon on the silicon atom, with the displacement of the chloride leaving group. However, specific research findings detailing such carbon-heteroatom bond-forming reactions for this compound are not extensively documented in the surveyed literature.

Functionalization with Silicon, Boron, and Tin Electrophiles

The reaction of this compound with electrophiles containing silicon, boron, and tin provides a direct route to valuable organometallic and organoheteroatom compounds. These reactions typically proceed via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic heteroatom center.

Silicon Electrophiles: The reaction of Grignard reagents with chlorosilanes is a well-established method for the formation of silicon-carbon bonds. nih.govwikipedia.org For this compound, this reaction would involve the nucleophilic displacement of a chloride ion from a silyl chloride, such as trimethylsilyl chloride or tert-butyldimethylsilyl chloride, to yield the corresponding 4-phenylbenzylsilane. The general procedure involves the slow addition of the silyl chloride to a solution of the Grignard reagent in an ethereal solvent like tetrahydrofuran (B95107) (THF). wikipedia.org The resulting silyl ethers are versatile intermediates in organic synthesis and can be used as protecting groups for alcohols. organic-chemistry.org

Boron Electrophiles: The synthesis of boronic acids and their esters is a cornerstone of modern organic chemistry, largely due to their central role in Suzuki-Miyaura cross-coupling reactions. google.com Grignard reagents are commonly employed for the synthesis of boronic esters by reaction with trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate. nih.gov The reaction of this compound with a trialkyl borate would proceed through the formation of a boronate intermediate, which upon acidic workup, would yield 4-phenylbenzylboronic acid. The use of pinacolborane as the boron electrophile is also a common strategy. google.com These reactions are typically performed at low temperatures to avoid the formation of undesired byproducts.

Tin Electrophiles: Organotin compounds have found applications in various areas of chemistry. The reaction of Grignard reagents with organotin halides, such as tributyltin chloride or triphenyltin (B1233371) chloride, provides a straightforward method for the synthesis of tetraorganotins. The reaction of this compound with an organotin halide would result in the formation of a new carbon-tin bond, yielding a (4-phenylbenzyl)trialkyl- or triaryltin compound.

The table below summarizes the expected products from the reaction of this compound with representative silicon, boron, and tin electrophiles.

| Electrophile | Reagent Name | Expected Product |

| Si | Trimethylsilyl chloride | (4-Phenylbenzyl)trimethylsilane |

| B | Trimethyl borate | 4-Phenylbenzylboronic acid |

| Sn | Tributyltin chloride | Tributyl(4-phenylbenzyl)stannane |

Reactions with Nitrogen, Sulfur, and Phosphorus Containing Substrates

This compound also reacts with a variety of electrophiles containing nitrogen, sulfur, and phosphorus, leading to the formation of amines, sulfoxides, sulfonamides, and phosphines.

Nitrogen-Containing Substrates: Imines are common nitrogen-containing electrophiles that react with Grignard reagents to produce secondary amines after acidic workup. The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbon-nitrogen double bond. The reaction of this compound with an N-substituted imine would yield a secondary amine with a 4-phenylbenzyl group attached to the former imine carbon.

Sulfur-Containing Substrates: Sulfonyl chlorides are reactive sulfur electrophiles that can react with Grignard reagents. However, the reaction can be complex, and the product distribution often depends on the reaction conditions and the nature of the Grignard reagent. While direct substitution to form a sulfone is possible, other pathways like reduction or elimination can occur. A more controlled reaction is the synthesis of sulfinamides from sulfonyl chlorides, which involves an in situ reduction of the sulfonyl chloride followed by reaction with an amine. nih.gov

Phosphorus-Containing Substrates: Phosphorus halides, such as phosphorus trichloride (B1173362) or diphenylphosphinoyl chloride, are common electrophiles for the formation of carbon-phosphorus bonds. The reaction of this compound with a phosphorus halide would lead to the formation of a phosphine (B1218219) or a phosphine oxide, depending on the starting phosphorus electrophile. For instance, reaction with diphenylphosphinoyl chloride would be expected to yield (4-phenylbenzyl)diphenylphosphine oxide.

The following table outlines the expected products from the reactions of this compound with selected nitrogen, sulfur, and phosphorus electrophiles.

| Electrophile | Reagent Name | Expected Product |

| N | N-Benzylimine | 1,2-Diphenyl-1-(4-phenylphenyl)ethanamine |

| S | Methanesulfonyl chloride | Methyl 4-phenylbenzyl sulfone |

| P | Diphenylphosphinoyl chloride | (4-Phenylbenzyl)diphenylphosphine oxide |

Reactivity as a Strong Base and Competing Protonation Pathways

Grignard reagents, including this compound, are not only potent nucleophiles but also strong bases. adichemistry.com Their basicity can lead to competing protonation reactions, especially in the presence of even weakly acidic protons. The pKa of the conjugate acid of a typical Grignard reagent is in the range of 40-50, making them capable of deprotonating a wide range of substrates.

This basicity can be a limitation in synthetic applications, as the Grignard reagent can be consumed by any protic species in the reaction mixture, such as water, alcohols, or even terminal alkynes. Therefore, Grignard reactions must be carried out under strictly anhydrous conditions.

In reactions with carbonyl compounds that possess enolizable α-hydrogens, the Grignard reagent can act as a base, abstracting a proton to form an enolate. This pathway competes with the desired nucleophilic addition to the carbonyl carbon. The extent of protonation versus addition depends on several factors, including the steric hindrance around the carbonyl group, the acidity of the α-protons, and the nature of the Grignard reagent itself. For sterically hindered ketones, proton abstraction can become the major reaction pathway. nih.gov

Influence of Substrate Electronic and Steric Properties on Reaction Outcomes

The outcome of the reaction between this compound and an electrophilic substrate is significantly influenced by the electronic and steric properties of the substrate.

Electronic Effects: The electronic nature of the substituents on the substrate can have a profound impact on the reaction rate and, in some cases, the regioselectivity of the reaction. Electron-withdrawing groups on a carbonyl substrate, for example, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the Grignard reagent. Conversely, electron-donating groups decrease the electrophilicity and can slow down the reaction. The Hammett equation can often be used to quantify these electronic effects in reactions with aromatic substrates. nih.gov

Steric Effects: Steric hindrance in either the Grignard reagent or the substrate can dramatically affect the course of the reaction. As the steric bulk around the electrophilic center of the substrate increases, the rate of nucleophilic addition decreases. In such cases, alternative reaction pathways, such as reduction or enolization (if applicable), may become more favorable. For instance, the reaction of a bulky Grignard reagent with a sterically hindered ketone may result in the reduction of the ketone to the corresponding alcohol rather than the addition of the Grignard's organic moiety. nih.gov Similarly, the steric bulk of the 4-phenylbenzyl group itself can influence its reactivity towards highly congested electrophilic centers.

Applications of 4 Phenylbenzylmagnesium Chloride in Advanced Organic Synthesis

Strategic Use in the Synthesis of Complex Organic Intermediates

The primary utility of 4-Phenylbenzylmagnesium chloride lies in its function as a nucleophilic source of the 4-phenylbenzyl group. This moiety is a key structural element in various complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific optoelectronic properties. The reagent's addition to electrophilic centers, such as carbonyls (aldehydes, ketones, esters), imines, and nitriles, provides a direct route to introduce the bulky and rigid 4-phenylbenzyl unit.

The reaction of this compound with various electrophiles can be generalized as follows:

| Electrophile | Intermediate | Final Product (after workup) | Product Class |

| Aldehyde (RCHO) | Alkoxide | Secondary Alcohol | Diaryl-substituted carbinol |

| Ketone (R₂CO) | Alkoxide | Tertiary Alcohol | Triaryl-substituted carbinol |

| Ester (RCOOR') | Ketone (transient) | Tertiary Alcohol | Triaryl-substituted carbinol |

| Carbon Dioxide (CO₂) | Carboxylate | Carboxylic Acid | 2-(4-phenylphenyl)acetic acid |

| Epoxide | Alkoxide | Primary Alcohol | 2-(4-phenylphenyl)ethanol derivative |

The biphenyl group within the reagent can influence the reactivity and stability of the organometallic species and can play a role in directing the stereochemical outcome of reactions. The synthesis of biaryl-containing compounds is of great importance in medicinal chemistry, and Grignard reagents like this compound represent a key tool in this endeavor.

Contributions to the Total Synthesis of Natural Products (Conceptual Applications)

While specific examples of the use of this compound in the total synthesis of natural products are not prominently reported in the literature, its potential as a synthetic tool can be conceptualized. Many natural products contain complex polycyclic and sterically hindered cores. nih.gov The introduction of a large, rigid substituent like the 4-phenylbenzyl group can be a key step in building molecular complexity.

Conceptually, this Grignard reagent could be employed in the following ways:

Fragment Coupling: In a convergent synthesis, this compound could be used to couple with a complex fragment containing an electrophilic site. This would allow for the rapid assembly of a significant portion of the target molecule's carbon skeleton.

Steric Control: The bulky nature of the 4-phenylbenzyl group could be used to control the stereochemistry of subsequent reactions at neighboring stereocenters.

Scaffold for Further Elaboration: Once introduced, the biphenyl moiety can serve as a handle for further functionalization, such as through electrophilic aromatic substitution on either of the phenyl rings, to complete the synthesis of the natural product.

The stability of benzyl-like radicals suggests that the 4-phenylbenzyl radical could be a key intermediate in certain reaction pathways, making this reagent potentially useful in radical-mediated cyclization reactions for the synthesis of complex ring systems found in some natural products. nih.gov

Development of Stereoselective Synthetic Routes Incorporating 4-Phenylbenzyl Moieties

The stereoselective addition of Grignard reagents to carbonyl compounds is a cornerstone of asymmetric synthesis. rsc.orgyoutube.com The facial selectivity of such additions is often influenced by the steric bulk of both the Grignard reagent and the substrate, as well as by the presence of chiral auxiliaries or catalysts.

Conceptually, the use of this compound in stereoselective synthesis can be envisioned in several scenarios:

Substrate-Controlled Diastereoselectivity: When reacting with a chiral aldehyde or ketone, the large 4-phenylbenzyl group would likely exhibit a high degree of steric hindrance, leading to a preference for attack from the less hindered face of the carbonyl, potentially resulting in high diastereoselectivity.

Reagent-Controlled Enantioselectivity: In the presence of a chiral ligand that coordinates to the magnesium atom, it is conceivable that enantioselective addition to a prochiral carbonyl compound could be achieved. The bulky biphenyl moiety would play a crucial role in the organization of the transition state, amplifying the chiral induction from the ligand.

Dynamic Kinetic Resolution: In reactions with racemic carbonyl compounds that can racemize under the reaction conditions, this compound could potentially be used in a dynamic kinetic resolution to afford a single stereoisomer of the product in high yield and enantiomeric excess.

The following table illustrates the potential outcomes of stereoselective additions:

| Carbonyl Substrate | Chiral Influence | Potential Outcome |

| Chiral Aldehyde | Substrate's stereocenter | Diastereomerically enriched secondary alcohol |

| Prochiral Ketone | Chiral ligand/catalyst | Enantiomerically enriched tertiary alcohol |

| Racemic, Racemizable Ketone | Chiral ligand/catalyst | Single stereoisomer of a tertiary alcohol |

Role in the Synthesis of Functional Materials (Conceptual Applications in Polymer and Material Science)

The incorporation of rigid, aromatic moieties like the 4-phenylbenzyl group into polymers can significantly influence their physical and chemical properties. researchgate.netmdpi.comnih.govnih.gov While direct polymerization of this compound is not a standard method, it can be used to synthesize monomers or functionalize existing polymers.

Conceptual applications in polymer and material science include:

Monomer Synthesis: this compound can be reacted with suitable electrophiles to create novel monomers. For example, reaction with formaldehyde (B43269) would yield 4-biphenylmethanol, which could be further functionalized to produce acrylate or styrene-based monomers. synblock.com

Polymer Functionalization: The Grignard reagent could be used to graft 4-phenylbenzyl groups onto polymer backbones containing electrophilic sites, such as ester or ketone groups. This post-polymerization modification would alter the polymer's properties.

Synthesis of Organic Light-Emitting Diode (OLED) Materials: The biphenyl core is a common structural motif in materials for OLEDs due to its charge-transporting capabilities and thermal stability. This compound could be a key building block in the synthesis of novel host and emitter materials.

The introduction of the 4-phenylbenzyl group is expected to have the following effects on polymer properties:

| Property | Conceptual Effect of 4-Phenylbenzyl Moiety |

| Glass Transition Temperature (Tg) | Increase due to increased rigidity of the polymer chain. |

| Thermal Stability | Enhancement due to the stability of the aromatic rings. |

| Solubility | Potential decrease in common solvents due to increased rigidity and crystallinity. |

| Mechanical Strength | Increase due to strong intermolecular interactions (π-stacking) between biphenyl groups. |

Integration into Green Chemistry Methodologies (Conceptual)

The principles of green chemistry aim to reduce the environmental impact of chemical processes. google.com While Grignard reactions traditionally use ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), there is a growing interest in developing greener alternatives. nih.gov

Conceptual green chemistry approaches for reactions involving this compound could include:

Use of Greener Solvents: Exploring the use of bio-based solvents or solvent-free reaction conditions. For instance, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has been shown to be a viable alternative to THF for some Grignard reactions.

Flow Chemistry: Conducting the Grignard reaction in a continuous flow reactor can offer better control over reaction parameters, improve safety, and potentially reduce waste generation compared to batch processes.

Catalytic Methods: While the Grignard reaction itself is stoichiometric in magnesium, the development of catalytic methods for the formation of the carbon-carbon bond using smaller amounts of a more environmentally benign reagent would be a significant green advancement.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The addition reactions of Grignard reagents to carbonyls are generally atom-economical.

The following table summarizes some green chemistry principles and their conceptual application to reactions with this compound:

| Green Chemistry Principle | Conceptual Application |

| Prevention of Waste | Optimization of reaction conditions to minimize byproduct formation. |

| Safer Solvents and Auxiliaries | Replacement of traditional ethereal solvents with greener alternatives like 2-MeTHF. |

| Design for Energy Efficiency | Use of flow chemistry to improve heat transfer and reduce energy consumption. |

| Catalysis | Exploration of catalytic cross-coupling reactions as an alternative to stoichiometric Grignard addition where applicable. |

Computational and Spectroscopic Investigations of 4 Phenylbenzylmagnesium Chloride Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

In the context of cross-coupling reactions, where Grignard reagents are pivotal, DFT studies have been instrumental in mapping out catalytic cycles. For instance, in iron-catalyzed cross-coupling reactions between aryl Grignard reagents and organic halides, DFT calculations have helped to rationalize the observed enantioselectivity. acs.org These studies suggest that the reaction mechanism can involve several key steps, including C-Cl activation, transmetalation, C-Fe bond formation, and reductive elimination. acs.org The formation of different iron species, such as Fe(I) and Fe(II) complexes, and their relative thermodynamic stabilities can be predicted, offering a detailed picture of the active catalytic species. acs.org

Furthermore, DFT studies have shed light on the role of different reaction pathways. For example, in the reaction between Fe(II) complexes and haloalkanes with aryl Grignard reagents, a Fe(I)/Fe(II)/Fe(III) catalytic cycle has been proposed based on DFT analysis. nih.gov This mechanism involves the generation of alkyl radical intermediates, and the calculations help to explain the selectivity for cross-coupling over competing pathways like β-hydrogen elimination. nih.gov

Table 1: Illustrative DFT-Calculated Mechanistic Steps in Iron-Catalyzed Cross-Coupling of Aryl Grignard Reagents

| Mechanistic Step | Description | Key Intermediates/Transition States |

| C-X Activation | The active iron catalyst activates the carbon-halogen bond of the substrate. | Fe(I) complex, radical intermediates |

| Transmetalation | The aryl group from the Grignard reagent is transferred to the iron center. | Fe(II)-aryl complex |

| Reductive Elimination | The coupled product is formed, and the catalyst is regenerated. | Fe(III) species |

This table is a generalized representation based on DFT studies of related systems and is intended to be illustrative for the case of 4-phenylbenzylmagnesium chloride.

Ab Initio Molecular Dynamics (AIMD) Simulations of Solvent Effects and Reactant Aggregation

The reactivity of Grignard reagents is profoundly influenced by the solvent, which is typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether. Ab initio molecular dynamics (AIMD) simulations are a powerful computational method to study the dynamic interactions between the Grignard reagent and solvent molecules, as well as the aggregation of the reagent itself. AIMD treats the electrons quantum mechanically and the nuclei classically, allowing for the simulation of the time evolution of the system. ibm.comresearchgate.net

For Grignard reagents, AIMD can provide a detailed picture of the solvation shell around the magnesium atom. The solvent molecules coordinate to the magnesium center, stabilizing the organometallic species. rsc.org The number of coordinating solvent molecules and the geometry of the solvation complex can fluctuate, and these dynamics can be crucial for the reagent's reactivity. rsc.org

While specific AIMD studies on this compound are not available, simulations of related systems highlight the importance of explicitly including solvent molecules to accurately model the system's behavior. rsc.orgresearchgate.net For this compound, the bulky phenylbenzyl group would likely influence the structure of the solvation shell and the aggregation equilibrium, which could be a subject for future AIMD investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of Grignard reagents in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, while more specialized techniques like ²⁵Mg NMR can directly probe the magnesium center. nih.gov

For aryl Grignard reagents, the chemical shifts of the aromatic protons and carbons can be significantly different from those of the parent arene, reflecting the change in electronic structure upon formation of the C-Mg bond. The ortho protons of the phenyl group in phenylmagnesium bromide, for instance, experience a notable downfield shift, which has been interpreted as a measure of the ionic character of the carbon-metal bond. acs.org

The complexity of Grignard solutions, with the co-existence of multiple species in the Schlenk equilibrium, can lead to complex NMR spectra. However, by using techniques such as variable temperature NMR and diffusion-ordered spectroscopy (DOSY), it is often possible to distinguish between different aggregates in solution.

Although a specific NMR spectrum for this compound is not provided here, the expected ¹H NMR spectrum would show characteristic signals for the phenyl and benzyl (B1604629) protons, with their chemical shifts influenced by the magnesium atom. The following table provides illustrative ¹H NMR data for the closely related phenylmagnesium bromide.

Table 2: Illustrative ¹H NMR Data for Phenylmagnesium Bromide in THF

| Proton | Chemical Shift (ppm) | Multiplicity |

| ortho-H | ~7.6 | Doublet |

| meta-H | ~7.2 | Triplet |

| para-H | ~7.1 | Triplet |

Data is approximate and serves as an example. Actual chemical shifts can vary with concentration and solvent. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Reactive Species

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.orgresearchgate.net These techniques can provide valuable information about the structure and bonding within a Grignard reagent and can be used to monitor the formation of the reagent and its subsequent reactions in real-time. researchgate.netmdpi.com

The C-Mg stretching vibration is a key feature in the vibrational spectra of Grignard reagents, although it can sometimes be weak or difficult to assign. Changes in the vibrational frequencies of the aromatic ring upon formation of the Grignard reagent can also be observed. For instance, the frequencies of the C-C stretching modes and C-H bending modes of the phenyl group will be altered in phenylmagnesium bromide compared to benzene.

IR and Raman spectroscopy are particularly useful for studying the interaction of Grignard reagents with other molecules, such as carbonyl compounds. The coordination of a ketone or aldehyde to the magnesium center of the Grignard reagent leads to a characteristic shift in the C=O stretching frequency, providing direct evidence for the formation of a complex prior to the addition reaction. nih.gov

Due to the lack of specific published data for this compound, a detailed vibrational analysis cannot be presented. However, one would expect to observe characteristic vibrations associated with the phenyl and benzyl groups, as well as the C-Mg bond.

Correlation of Computational Predictions with Experimental Observations

A powerful approach to understanding the reactivity of Grignard reagents involves the combination of computational modeling and experimental studies. Computational methods like DFT can predict reaction pathways, intermediate structures, and spectroscopic properties. These predictions can then be tested and validated through experimental techniques such as NMR, IR, and Raman spectroscopy.

For example, DFT calculations can predict the relative energies of different isomers or conformers of a Grignard reagent, and these predictions can be corroborated by comparing calculated NMR chemical shifts or vibrational frequencies with experimental spectra. researchgate.net Similarly, the mechanism of a reaction proposed on the basis of DFT calculations can be supported by the experimental detection of key intermediates using spectroscopic methods. acs.orgnih.gov

In cases where experimental data is difficult to obtain, computational studies can provide valuable insights that guide further experimental work. The synergy between computation and experiment is crucial for developing a comprehensive understanding of the complex chemistry of Grignard reagents. While a direct correlation for this compound is not yet established in the literature, the methodologies are well-developed and could be readily applied to this specific compound.

Challenges and Limitations in the Academic Utilization of 4 Phenylbenzylmagnesium Chloride

Control of Chemo-, Regio-, and Stereoselectivity in Complex Systems

Without specific studies on 4-phenylbenzylmagnesium chloride, a detailed discussion on controlling its reactivity in complex systems is not possible. This would require data from competitive reactions and reactions with multifunctional substrates to understand its selectivity profile.

Mitigation of Undesired Side Reactions

Common side reactions with Grignard reagents include Wurtz coupling, enolization of carbonyl substrates, and reduction. However, the prevalence and specific nature of side reactions involving this compound, and the methods to mitigate them, are not specifically documented.

Optimization of Reaction Conditions for Diverse Substrates

The optimization of reaction conditions such as solvent, temperature, and concentration is crucial for the successful application of any Grignard reagent. For this compound, specific data tables and research findings detailing these optimizations for a variety of substrates are not available.

Scale-Up Considerations for Laboratory and Industrial Research

The transition from laboratory-scale reactions to larger industrial-scale production presents challenges such as heat management, reagent addition control, and ensuring consistent yields and purity. Specific considerations and documented challenges for the scale-up of reactions involving this compound have not been found in the available literature.

Future Research Directions and Emerging Trends

Design of Novel Catalytic Systems for Enhanced Performance

The performance of Grignard cross-coupling reactions can be significantly enhanced through the development of novel catalytic systems. While traditional palladium and nickel catalysts are effective, research is increasingly focused on creating catalysts with improved activity, selectivity, and stability. Future efforts in this area will likely concentrate on the design of sophisticated ligands that can precisely tune the electronic and steric properties of the metal center. This allows for greater control over the catalytic cycle, minimizing side reactions and improving yields. Furthermore, the development of catalysts that are resistant to deactivation will be crucial for their application in industrial-scale synthesis.

Exploration of Earth-Abundant Metal Catalysis in Grignard Reactions

A significant trend in modern catalysis is the shift away from precious metals like palladium and rhodium towards more sustainable and cost-effective earth-abundant alternatives such as iron, cobalt, copper, and manganese. nih.govbeilstein-journals.orgnih.govtohoku.ac.jp Iron, in particular, has emerged as a promising candidate for catalyzing cross-coupling reactions of Grignard reagents due to its low cost, low toxicity, and unique reactivity. princeton.edu

Simple iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) and iron(II) chloride (FeCl₂), have been shown to be effective precatalysts for a variety of cross-coupling reactions involving aryl and alkyl Grignard reagents. nih.gov The active catalytic species is often proposed to be a low-valent "inorganic Grignard reagent" of the formal composition [Fe(MgX)₂]. princeton.edu These iron-catalyzed reactions can proceed at remarkably fast rates, even at or below room temperature, and exhibit a high tolerance for various functional groups. nih.gov

For instance, iron-catalyzed cross-coupling reactions have been successfully applied to substrates containing esters, nitriles, and ethers, functionalities that can be challenging for other catalytic systems. nih.gov Research has also demonstrated the use of manganese(II) chloride (MnCl₂) as a catalyst in Grignard cross-coupling reactions, which are suggested to proceed via a radical mechanism. dtu.dk The substrate scope for MnCl₂-catalyzed couplings includes aryl chlorides bearing electron-withdrawing groups, which react efficiently with a range of alkyl- and arylmagnesium chlorides. dtu.dk

The development of multinuclear iron-phenyl clusters, such as Fe₄(μ-Ph)₆(THF)₄, as key reactive species in cross-coupling catalysis represents a significant advancement. rsc.org These clusters have been shown to be effective in coupling reactions without the need for common additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA), which are often required to achieve high efficiency with simple iron salts. rsc.org

The application of these earth-abundant metal catalysts to reactions involving 4-phenylbenzylmagnesium chloride holds considerable promise for developing more economical and environmentally friendly synthetic routes.

| Catalyst System | Key Features | Potential Application with this compound |

| Iron Salts (e.g., FeCln, Fe(acac)n) | Low cost, low toxicity, high reaction rates, broad functional group tolerance. nih.gov | Efficient cross-coupling with various electrophiles under mild conditions. |

| Manganese Salts (e.g., MnCl₂) | Proceeds via a radical mechanism, effective for coupling with activated aryl chlorides. dtu.dk | Alternative pathway for C-C bond formation, potentially with unique selectivity. |

| Multinuclear Iron Clusters | Can circumvent the need for additives like TMEDA. rsc.org | Simplified reaction protocols with enhanced efficiency. |

Integration with Continuous Flow Chemistry for Process Intensification

Continuous flow chemistry is a paradigm shift in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. gordon.eduvapourtec.comresearchgate.net The generation and use of highly reactive intermediates like Grignard reagents are particularly well-suited for flow systems. vapourtec.comyoutube.com The excellent heat and mass transfer capabilities of microreactors allow for precise control over highly exothermic Grignard formation reactions, enabling operations at temperatures and reaction rates not feasible in batch reactors. vapourtec.comyoutube.com

The in-situ generation of Grignard reagents in a packed-bed reactor containing magnesium, followed by their immediate consumption in a subsequent reaction coil, minimizes the accumulation of unstable intermediates, thereby enhancing process safety. vapourtec.com This approach also allows for the use of a wider range of substrates, including those that are prone to runaway reactions in batch mode. vapourtec.com

For the synthesis and application of this compound, a continuous flow setup would involve passing a solution of 4-phenylbenzyl chloride in an ethereal solvent, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), through a heated column packed with magnesium turnings. gordon.edu The resulting Grignard reagent can then be directly mixed with a stream containing an electrophile in a second reactor to form the desired product. This integrated approach, often referred to as a "telescoped" synthesis, reduces manual handling, minimizes waste, and can lead to higher product purity. researchgate.net The use of 2-MeTHF as a solvent is particularly advantageous as it is a more environmentally friendly alternative to traditional ethers and can enhance chemo- and stereoselectivity. gordon.edu

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to accumulation of reactive intermediates and potential for thermal runaway. | Enhanced safety due to small reactor volumes and superior heat transfer. gordon.eduvapourtec.com |

| Efficiency | Often requires longer reaction times and can lead to more side product formation. | Reduced reaction times, improved yields, and higher purity. gordon.eduresearchgate.net |

| Scalability | Scaling up can be challenging and require significant process redesign. | Straightforward scaling by "numbering-up" (running multiple reactors in parallel) or "sizing-up." |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. vapourtec.com |

Development of Innovative Ligands and Additives to Control Reactivity and Selectivity

The reactivity and selectivity of Grignard reactions can be profoundly influenced by the presence of ligands and additives. In the context of transition metal-catalyzed cross-coupling reactions, ligands play a pivotal role in stabilizing the metal center and modulating its catalytic activity. For iron-catalyzed reactions, N-heterocyclic carbenes (NHCs) have emerged as a successful class of ligands, enabling challenging alkyl-alkyl and aryl-aryl couplings. nih.gov The use of bidentate phosphine (B1218219) ligands has also been shown to be effective in suppressing side reactions, such as β-hydride elimination, in couplings involving alkyl halides. nih.gov

Additives can also have a significant impact on the outcome of Grignard reactions. Lithium chloride (LiCl) is a well-known additive that can break up oligomeric Grignard aggregates, leading to more reactive monomeric species and enhancing the rate and yield of reactions. nih.gov In nickel-catalyzed cross-electrophile couplings, LiCl has been shown to enhance catalyst turnover. nih.gov For iron-catalyzed couplings, additives like N-methylpyrrolidone (NMP) and TMEDA are often employed to improve reaction efficiency. nih.gov

Future research in this area will focus on the rational design of new ligands and the discovery of novel additives that can provide even greater control over the reactivity and selectivity of this compound. This includes the development of chiral ligands for asymmetric transformations and additives that can promote specific reaction pathways while suppressing undesired ones.

Advanced In Situ Spectroscopic and Computational Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic protocols. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, are powerful tools for monitoring the real-time evolution of reacting species in solution. acs.orgacs.org These techniques allow for the identification of transient intermediates and the elucidation of reaction kinetics, providing invaluable insights into the reaction mechanism. For instance, in situ Raman spectroscopy has been used to monitor the transmetalation of Grignard reagents with manganese(II) chloride in real-time, shedding light on the mechanism of this important transformation. acs.org

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying the structures, energetics, and reaction pathways of organometallic compounds. science.gov Theoretical calculations can be used to model the structures of Grignard reagents and their aggregates, investigate the transition states of key reaction steps, and predict the influence of ligands and additives on reactivity. science.gov This computational insight, when combined with experimental data, can accelerate the development of new and improved catalytic systems for reactions involving this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.